molecular formula C13H18Br2N2O B588970 rac-cis-Ambroxol-d5 CAS No. 1217679-83-8

rac-cis-Ambroxol-d5

Cat. No.: B588970
CAS No.: 1217679-83-8
M. Wt: 383.139
InChI Key: JBDGDEWWOUBZPM-SCGGTJNOSA-N
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Chemical Reactions Analysis

rac-cis-Ambroxol-d5 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

rac-cis-Ambroxol-d5 has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to study the behavior of ambroxol and its derivatives.

    Biology: Employed in proteomics research to investigate protein interactions and functions.

    Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of ambroxol in the body.

    Industry: Applied in the development of new pharmaceuticals and therapeutic agents.

Comparison with Similar Compounds

rac-cis-Ambroxol-d5 is unique due to the presence of deuterium atoms, which can provide insights into the metabolic pathways and interactions of ambroxol. Similar compounds include:

    Ambroxol: The non-deuterated form of this compound.

    Bromhexine: A precursor to ambroxol with similar mucolytic properties.

    Deuterated analogs of other mucolytics: Compounds like deuterated N-acetylcysteine, which are used to study the pharmacokinetics and dynamics of mucolytic agents.

These comparisons highlight the uniqueness of this compound in research applications.

Properties

IUPAC Name

4-[(2-amino-3,5-dibromophenyl)methylamino]-1,2,2,6,6-pentadeuteriocyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Br2N2O/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10/h5-6,10-11,17-18H,1-4,7,16H2/i3D2,4D2,11D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDGDEWWOUBZPM-SCGGTJNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CC(CC(C1([2H])O)([2H])[2H])NCC2=C(C(=CC(=C2)Br)Br)N)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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